3-benzyl-2-[(2-hydroxyethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one involves multiple steps:
Condensation Reaction: The initial step involves the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide.
Conversion to Hydrazinyl Derivative: The initial benzo[h]quinazoline is converted to a 2-hydrazinyl derivative, which undergoes elimination of the hydrazine moiety by the action of alkali, forming the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 3-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is not fully understood. it is believed to exert its effects through the following pathways:
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: Similar structure but contains a thioxo group instead of a hydroxyethyl group.
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Contains a triazole ring fused to the quinazoline moiety.
Uniqueness
3-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is unique due to its specific spiro linkage and the presence of both a hydroxyethyl and sulfanyl group. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C26H28N2O2S |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
3-benzyl-2-(2-hydroxyethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H28N2O2S/c29-15-16-31-25-27-23-21-12-6-5-11-20(21)17-26(13-7-2-8-14-26)22(23)24(30)28(25)18-19-9-3-1-4-10-19/h1,3-6,9-12,29H,2,7-8,13-18H2 |
InChI Key |
OQBUZTJEIVJGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCCO)CC5=CC=CC=C5 |
Origin of Product |
United States |
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